molecular formula C12H9NO2 B11901216 6-(2-Hydroxyphenyl)picolinaldehyde

6-(2-Hydroxyphenyl)picolinaldehyde

Cat. No.: B11901216
M. Wt: 199.20 g/mol
InChI Key: WSKBHULLTKDBLQ-UHFFFAOYSA-N
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Description

6-(2-Hydroxyphenyl)picolinaldehyde is an organic compound with the molecular formula C12H9NO2 It is a derivative of picolinaldehyde, where the aldehyde group is substituted at the 6-position of the pyridine ring, and a hydroxyphenyl group is attached at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyphenyl)picolinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with picolinaldehyde and 2-hydroxybenzaldehyde as the primary starting materials.

    Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyphenyl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 6-(2-Hydroxyphenyl)picolinic acid.

    Reduction: 6-(2-Hydroxyphenyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-Hydroxyphenyl)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a ligand in coordination chemistry to study metal-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyphenyl)picolinaldehyde involves its ability to form coordination complexes with metal ions. The hydroxy and aldehyde groups can chelate metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the metal ion and the specific application.

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: The parent compound without the hydroxyphenyl substitution.

    2-Hydroxybenzaldehyde: The hydroxyphenyl component without the picolinaldehyde moiety.

    6-(2-Methoxyphenyl)picolinaldehyde: A similar compound where the hydroxy group is replaced with a methoxy group.

Uniqueness

6-(2-Hydroxyphenyl)picolinaldehyde is unique due to the presence of both the hydroxyphenyl and picolinaldehyde moieties. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its similar compounds.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

6-(2-hydroxyphenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H9NO2/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12(10)15/h1-8,15H

InChI Key

WSKBHULLTKDBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)O

Origin of Product

United States

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